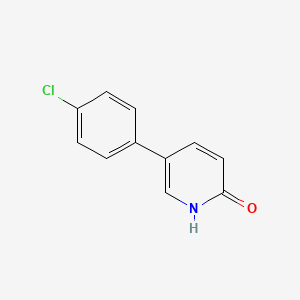

5-(4-Chlorophenyl)-2-hydroxypyridine

Beschreibung

5-(4-Chlorophenyl)-2-hydroxypyridine (CAS: 76053-43-5) is a heterocyclic aromatic compound featuring a pyridine core substituted with a hydroxyl group at position 2 and a 4-chlorophenyl moiety at position 5. It is primarily utilized in industrial and scientific research, with applications in medicinal chemistry and materials science . Its molecular formula is C₁₁H₈ClNO, and it is characterized by a purity of 98% in commercial preparations . Key spectral data include IR absorption bands for -OH (stretching at ~3400 cm⁻¹), aromatic C-H (3042 cm⁻¹), and C-Cl (718 cm⁻¹), as well as distinct ¹H NMR signals for aromatic protons (δ 7.19–7.78 ppm) .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICHMBLPJGYPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437498 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-43-5 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-hydroxypyridine typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxypyridine under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for 5-(4-Chlorophenyl)-2-hydroxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or sodium methoxide (NaOCH₃) under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(4-Chlorophenyl)-2-pyridone.

Reduction: Formation of 5-(4-Chlorophenyl)-2-aminopyridine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine exhibit promising anticancer properties. Studies have focused on its potential to inhibit the growth of various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation.

- Case Study : A study reported that derivatives showed significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effectiveness at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.88 |

| A549 | 26 |

Anti-inflammatory Properties

The anti-inflammatory potential of 5-(4-Chlorophenyl)-2-hydroxypyridine has been explored, particularly its role in inhibiting cyclooxygenase (COX) enzymes.

- Research Findings : Compounds related to this structure have shown IC50 values comparable to established anti-inflammatory drugs, suggesting potential therapeutic applications in treating inflammatory diseases.

| Compound | Target Enzyme | IC50 (μmol) |

|---|---|---|

| 5-(4-Chlorophenyl)-2-hydroxypyridine | COX-2 | 0.04 ± 0.02 |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

- Study Overview : In vitro studies demonstrated that certain derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Applications in Agriculture

5-(4-Chlorophenyl)-2-hydroxypyridine has been evaluated for its potential use in agrochemicals, particularly as a fungicide or herbicide due to its biological activity against plant pathogens.

- Research Insights : Its ability to inhibit fungal growth suggests it could be developed into a safe and effective agricultural chemical.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes structural features and physicochemical properties of 5-(4-Chlorophenyl)-2-hydroxypyridine and analogous compounds:

Key Observations :

- Core Heterocycles: Replacement of pyridine with imidazole or pyrazole alters electronic properties and bioactivity.

- Substituent Effects : The 4-chlorophenyl group is conserved across analogs, but additional groups like -CN or -OAc modulate solubility and reactivity.

Antimicrobial Activity

- 5-(4-Chlorophenyl)-2-hydroxypyridine Derivatives: Derivatives with nitro (-NO₂) or methoxy (-OCH₃) groups demonstrated broad-spectrum antimicrobial activity. For example, a hexahydroquinoline derivative (Mol. Wt. 545) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Acyl-Hydrazone Derivatives (TH1–TH10) : Compounds derived from 5-(4-chlorophenyl)tetrazole exhibited fungicidal activity (MFC = 16–64 µg/mL) against Candida spp., comparable to fluconazole .

- Imidazole Analogs : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate showed superior sirtuin inhibition (Glide score: -12.3 vs. -9.5 for reference compounds), indicating enhanced epigenetic modulation .

Antiparasitic Activity

- Pyridine-Based Inhibitors (UDO and UDD): These analogs, featuring trifluoromethyl (-CF₃) groups, inhibited Trypanosoma cruzi CYP51 with IC₅₀ values < 1 µM, outperforming 5-(4-Chlorophenyl)-2-hydroxypyridine in parasiticidal activity .

Biologische Aktivität

5-(4-Chlorophenyl)-2-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of 5-(4-Chlorophenyl)-2-hydroxypyridine typically involves multi-step organic reactions. Various synthetic strategies have been explored, including the use of aryl-substituted 2-aminopyridine derivatives, which serve as precursors. These derivatives are synthesized through reactions involving vinamidinium salts and enediamines, leading to compounds with significant biological activities, including anti-Alzheimer properties .

Table 1: Synthetic Methods for 5-(4-Chlorophenyl)-2-hydroxypyridine

| Methodology | Description |

|---|---|

| Two-component reaction | Combines aryl vinamidinium salts with 1,1-enediamines |

| Multicomponent transformations | Generates novel heterocycles with enhanced biological activity |

| Hetero Diels–Alder reactions | Useful for constructing complex structures |

Anticancer Activity

Research indicates that 5-(4-Chlorophenyl)-2-hydroxypyridine exhibits notable anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of several derivatives against HeLa cells using the MTT assay. The results indicated varying degrees of cytotoxicity, with some compounds achieving IC50 values as low as 19.9 μM .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported moderate antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The presence of the chlorophenyl group enhances the interaction with microbial targets, potentially improving efficacy compared to other pyridine derivatives .

The biological activity of 5-(4-Chlorophenyl)-2-hydroxypyridine can be attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : The hydroxypyridine moiety contributes to antioxidant activity, reducing oxidative stress in cells .

Table 2: Biological Activities of 5-(4-Chlorophenyl)-2-hydroxypyridine

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(4-Chlorophenyl)-2-hydroxypyridine, and how can reaction conditions be optimized for high yield?

- Methodology : A common approach involves condensation reactions of substituted pyridine precursors with chlorophenyl derivatives. For example, cyclocondensation of carbon disulfide with 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride at 130°C yields structurally related thiazolidinones in 82% yield . For hydroxypyridine derivatives, analogous methods may use palladium/copper catalysts in solvents like DMF or toluene, followed by hydroxylation . Optimization includes adjusting catalyst loading, temperature, and solvent polarity. Purity is ensured via recrystallization or chromatography.

Q. How can the crystal structure of 5-(4-Chlorophenyl)-2-hydroxypyridine be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. For related compounds like 5-(4-Chlorophenyl)-2-fluoropyridine, SXRD revealed planar chlorophenyl and pyridine rings with a dihedral angle of 38.82° between them . Data collection requires high-quality crystals grown via slow evaporation. SHELX programs (e.g., SHELXL) are used for refinement, leveraging intensity data and molecular geometry constraints . Complementary techniques like NMR and IR validate functional groups and hydrogen bonding.

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR : and NMR identify substituent positions and confirm the absence of impurities. For example, in 5-(4-Chlorophenyl) derivatives, aromatic protons appear as distinct doublets in the 7.2–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR : Hydroxyl stretches (~3200–3600 cm) and aromatic C=C/C-Cl vibrations (~1500–1600 cm) are critical .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or hydroxylation) be elucidated?

- Methodology :

- Kinetic Studies : Monitor intermediate formation via in situ techniques like HPLC or Raman spectroscopy.

- Isotopic Labeling : Use -labeled reagents to track hydroxyl group origins.

- Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and activation energies. For example, cyclization steps may proceed via nucleophilic attack or radical intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to distinguish therapeutic vs. toxic thresholds.

- Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., gentamicin for antimicrobial activity).

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., fluoro vs. hydroxy substitutions) to isolate functional group contributions .

Q. How can computational tools predict the compound’s reactivity or interactions with biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) or receptors.

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with observed bioactivity .

- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying pH or temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC .

- Arrhenius Analysis : Calculate activation energy (E) for thermal decomposition to predict shelf life.

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield across laboratories?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst).

- ANOVA : Identify significant factors (p < 0.05) contributing to yield variation.

- Robustness Testing : Replicate reactions under minor parameter changes (e.g., ±5°C) to assess reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling 5-(4-Chlorophenyl)-2-hydroxypyridine in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.